Thiochroman-3-ylamine
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Overview
Description
Thiochroman derivatives are important in the field of organic chemistry due to their wide range of applications and biological activities. The compound "Thiochroman-3-ylamine" belongs to this class, with research focusing on its synthesis, structural characteristics, and chemical properties.
Synthesis Analysis
The synthesis of thiochroman derivatives has been explored through various methods, including microwave irradiation for efficient and high-yielding production of quinazolin-4-ylamine and thieno[3,2-d]pyrimidin-4-ylamine derivatives, as well as one-pot reactions for the creation of 3,4-dihydropyrimidin-2(1H)-(thio)ones (Yoon et al., 2004; Aridoss & Jeong, 2010). Additionally, thiochromans have been synthesized via [3+3] annulation of aminocyclopropanes with thiophenols under mild conditions, showcasing good functional group tolerance (Wang et al., 2020).
Molecular Structure Analysis
Research into the molecular structure of thiochroman derivatives, such as (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one, has been conducted using techniques like Density Functional Theory (DFT) to investigate geometrical isomers and bond orders, providing insights into the compound's structural features (Urdaneta et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of thiochroman derivatives includes their use in the synthesis of various heterocyclic rings. For example, thiochroman-4-ones have been utilized as precursors in reactions yielding pyrazoles, imidazoles, and other heterocycles (Bondock & Metwally, 2008).
Physical Properties Analysis
While specific studies on the physical properties of "Thiochroman-3-ylamine" were not directly found, research on related thiochroman derivatives highlights methodologies for analyzing solubility, thermal stability, and electrochemical properties, which are crucial for understanding the physical characteristics of these compounds (Lin & Ni, 2015).
Chemical Properties Analysis
The chemical properties of thiochroman derivatives have been extensively investigated, with studies focusing on their reactivity, catalytic activities, and applications in synthesizing complex organic molecules. These properties are often explored through the synthesis of novel compounds and the examination of their reaction mechanisms and outcomes (Song et al., 2015).
Scientific Research Applications
Medicinal Chemistry
Thiochroman-3-ylamine is a S-containing heterocyclic compound . It is structurally related to chromones (benzopyrans), which are widely known as privileged scaffolds in medicinal chemistry .
Potential Leishmanicidal Agent
Thiochroman-3-ylamine derivatives have been synthesized and evaluated as potential leishmanicidal agents . The study was conducted by Esteban Vargas, Fernando Echeverri, Iván D. Vélez, Sara M. Robledo, and Wiston Quiñones .
Method of Application
The researchers synthesized 35 thiochromone derivatives and tested their in vitro antileishmanial and cytotoxic activities . The compounds were tested against intracellular amastigotes of Leishmania panamensis and cytotoxic activity against human monocytes (U-937 ATCC CRL-1593.2) .
Results
Compounds bearing a vinyl sulfone moiety, 4h, 4i, 4j, 4k, 4l and 4m, displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for compounds 4j and 4l . When the double bond or the sulfone moiety was removed, the activity decreased . The results show that thiochromones bearing a vinyl sulfone moiety are endowed with high antileishmanial activity and low cytotoxicity .
Organic Synthesis
Thiochromones, including Thiochroman-3-ylamine, are known to possess useful optical properties and have found applications in organic synthesis . The classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols .
Biological Activity
Thiochromones are known to possess various types of biological activity . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity . The data available in the literature about the biological activity of the thiochromone system applies only to such derivatives as 2-monosubstituted, 2,3-disubstituted, and 2,3-fused thiochromones .
Pharmaceutical Testing
Thiochroman-3-ylamine is used in pharmaceutical testing . It is often used as a reference standard for accurate results .
Synthesis of Derivatives
Thiochroman-3-ylamine can be used in the synthesis of its derivatives . For instance, 35 thiochromone derivatives were synthesized and their in vitro antileishmanial and cytotoxic activities were evaluated .
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPRXLPAGOYFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552518 |
Source
|
Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochroman-3-ylamine | |
CAS RN |
124499-23-6 |
Source
|
Record name | 3,4-Dihydro-2H-1-benzothiopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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